molecular formula C12H8F3LiN2O3S B2610258 Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate CAS No. 2137630-74-9

Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate

Cat. No. B2610258
CAS RN: 2137630-74-9
M. Wt: 324.2
InChI Key: UNKNNBIWBHTDOV-UHFFFAOYSA-M
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Description

“Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate” is a complex compound. The trifluoromethoxy group is a chemical group –O– CF3, which can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .


Synthesis Analysis

The synthesis of compounds with the trifluoromethoxy group can be achieved through viable syntheses . For instance, 4-(Trifluoromethoxy)aniline, a component of the compound, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .


Molecular Structure Analysis

The trifluoromethoxy group is the chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . The linear formula for 4-(Trifluoromethoxy)aniline, a component of the compound, is CF3OC6H4NH2 .


Chemical Reactions Analysis

The trifluoromethoxy group is an important component in various chemical reactions. For example, N-Acetyl-4-(trifluoromethoxy)aniline reacts at the 3-position .


Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)aniline, a component of the compound, has a molecular weight of 177.12. It is a liquid with a refractive index n20/D 1.463 (lit.), a boiling point of 73-75 °C/10 mmHg (lit.), and a density of 1.32 g/mL at 20 °C (lit.) .

Scientific Research Applications

Solvation and Ion Association Mechanisms

One area of interest involves the study of solvation and ion association mechanisms, particularly in the context of lithium salts in various solvents. For instance, research has explored the solvation of Li+ ions with acetone, tetrahydrofuran (THF), and diethyl ether in the gas phase, highlighting the formation of solvated complexes and their binding energies, which are crucial for understanding ion transport in electrolytes (R. Jarek et al., 2000).

Coordination Chemistry and Reactivity

Another significant area is coordination chemistry and reactivity, where compounds like lithium N-pentafluorophenyl, N'-trimethylsilyl 2-pyridylamidinate, have been synthesized and studied for their unique coordination structures and mechanisms. These studies shed light on complex formation and bond activation, which are vital for developing new materials and catalysts (Sinai Aharonovich et al., 2009).

Electrochemical Applications

Electrochemical applications are a significant focus, particularly for lithium battery technologies. Research into lithium salts, such as LiDCTA and LiTDI, has explored their solvation behaviors and how these affect electrolyte properties, crucial for improving lithium battery performance (Dennis W McOwen et al., 2014). Additionally, studies on imidazolium-based ionic liquid derivatives for electrochromic devices suggest potential for enhancing energy storage solutions (A. Vuk et al., 2008).

Polymer Electrolytes and Composite Materials

Research also extends to polymer electrolytes and composite materials, where compounds such as 1-allyl-3-methylimidazolium chloride have been investigated for their plasticizing effects in cellulose acetate-based polymer electrolytes. These studies are crucial for developing advanced materials with improved ionic conductivity and stability (S. Ramesh et al., 2012).

Synthesis and Structural Elaboration

Finally, the synthesis and structural elaboration of related compounds have been explored, with research focusing on metalation as a key step for structural modification. This research area is fundamental for organic synthesis, offering pathways to novel compounds with potential applications in various fields (F. Leroux et al., 2003).

Safety and Hazards

4-(Trifluoromethoxy)aniline, a component of the compound, is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT RE 2. Precautionary measures include P262, P280, P301 + P310 + P330, P302 + P352 + P310, P305 + P351 + P338 + P310, and P314 .

properties

IUPAC Name

lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S.Li/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19;/h1-4,6H,5H2,(H,16,17)(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKNNBIWBHTDOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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